molecular formula C22H24N2O3S B2498570 N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methylbenzamide CAS No. 893997-38-1

N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methylbenzamide

Cat. No. B2498570
CAS RN: 893997-38-1
M. Wt: 396.51
InChI Key: LABXBRMQULJAKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of closely related compounds involves multi-step chemical processes including condensation, chlorination, and hydrogenation, among others. For example, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide demonstrated a process involving condensation of specific precursors, chlorination with phosphorus oxychloride, and final condensation with ethane-1,2-diamine (Huang et al., 2020). These steps highlight the complex nature of synthesizing such compounds, requiring precise conditions and reagents.

Molecular Structure Analysis

The molecular structure of related compounds is often determined using X-ray diffraction and optimized using density functional theory (DFT). For instance, the detailed crystal structure of a similar compound was elucidated, revealing its tetragonal system, space group, and bond lengths and angles, which were compared with DFT calculations (Huang et al., 2020). This analysis is crucial for understanding the three-dimensional arrangement of atoms within the molecule and its potential reactivity.

Chemical Reactions and Properties

The chemical behavior of the compound under study can be influenced by its functional groups and molecular structure. While specific reactions of N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methylbenzamide are not directly reported, related research indicates that similar compounds undergo reactions characteristic of their functional groups, such as amide bond formation and reactions involving the thiazole ring (Karanth et al., 2018).

Physical Properties Analysis

Physical properties, including melting points, solubility, and crystal structure, are key to understanding the behavior of chemical compounds. These properties are determined through experimental methods such as X-ray crystallography, NMR spectroscopy, and solubility tests in various solvents. For related compounds, the crystal structure provides insight into molecular packing, hydrogen bonding, and other intermolecular interactions (Karanth et al., 2018).

Scientific Research Applications

Anti-Ulcer and Gastrointestinal Properties

A series of acyl derivatives, including the compound , were synthesized and evaluated for anti-ulcer activities. Specifically, it was found effective in preventing water-immersion stress-induced gastric ulceration in rats. These derivatives exhibit potential as anti-ulcer agents due to their capability to increase gastric mucosal blood flow and inhibit gastric acid secretion, which helps in the healing of ulcers and in mitigating gastric and duodenal ulcerations (Hosokami et al., 1992) (Asano et al., 1990).

Anticancer Activity

Research on N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides showed moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer. These findings indicate the potential of these compounds in cancer therapy (Ravinaik et al., 2021).

Cardiovascular Impact

The cardiovascular activities of the compound were investigated, showing an increase in celiac and mesenteric arterial blood flow and a decrease in their resistance. It also indicated an increase in cardiac contractility in dogs. These findings suggest potential therapeutic implications in cardiovascular diseases (Hirohashi et al., 1993).

Antimicrobial and Antibacterial Properties

Various derivatives of the compound have been synthesized and evaluated for their antibacterial activity. These derivatives showed potential as therapeutic interventions for microbial diseases, particularly against bacterial and fungal infections (Desai et al., 2013).

properties

IUPAC Name

N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3S/c1-14-5-7-16(8-6-14)21(25)23-12-11-20-15(2)24-22(28-20)17-9-10-18(26-3)19(13-17)27-4/h5-10,13H,11-12H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LABXBRMQULJAKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCC2=C(N=C(S2)C3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.